6-chloro-1H-isochromen-1-one
Description
Significance of the 1H-Isochromen-1-one Scaffold in Chemical Research
The 1H-isochromen-1-one, also known as isocoumarin (B1212949), framework is a prominent heterocyclic motif that is the core structure of numerous natural products and pharmacologically active compounds. mdpi.comresearchgate.net These compounds, belonging to the isochromene derivatives, are isomers of coumarins, distinguished by a reversed lactone moiety. mdpi.com Their significance in chemical research stems from the wide array of biological activities they exhibit.
Medicinal chemistry investigators have successfully synthesized isochroman (B46142) candidates with a multitude of medicinal properties. researchgate.net Research has identified that derivatives of the 1H-isochromen-1-one scaffold possess potent antioxidant, antiplatelet, antimicrobial, and antitumor properties, making them a focal point in drug discovery. benthamscience.comnih.gov For instance, certain 3-phenyl-1H-isochromen-1-one analogues have demonstrated antioxidant activities significantly greater than ascorbic acid and potent antiplatelet activity. benthamscience.comnih.gov The isocoumarin skeleton has been explored extensively for these activities. benthamscience.com The diverse therapeutic potential has established the isochroman scaffold as a "privileged scaffold" in medicinal chemistry, widely present in bioactive natural products and pharmaceutical agents. researchgate.netnih.gov Furthermore, beyond medicinal applications, these derivatives are being investigated for their fluorescence properties and potential use in organic light-emitting materials. nih.gov
Table 1: Investigated Biological Activities of the 1H-Isochromen-1-one Scaffold
| Biological Activity | Research Context | Source(s) |
|---|---|---|
| Antioxidant | Analogues showing 7- to 16-fold greater activity than ascorbic acid. benthamscience.comnih.gov | , benthamscience.com, nih.gov |
| Antiplatelet | Analogues exhibiting potent inhibition of arachidonic acid-induced platelet aggregation. benthamscience.comnih.gov | benthamscience.com, nih.gov |
| Antimicrobial | Activity observed against various bacteria and fungi. smolecule.comthieme-connect.com | , smolecule.com, thieme-connect.com |
| Anticancer/Antitumor | Studied as a pharmacophore in the development of new anticancer drugs. smolecule.com | , smolecule.com |
| Enzyme Inhibition | Investigated as inhibitors of enzymes like carbonic anhydrase and phosphoinositide 3-kinases. google.comnih.gov | google.com, nih.gov |
| Anti-inflammatory | Certain compounds containing the isochromene core have been studied as anti-inflammatory agents. thieme-connect.com | thieme-connect.com |
Evolution of Research Perspectives on Halogenated 1H-Isochromen-1-ones
The introduction of halogen atoms into the 1H-isochromen-1-one scaffold has been a significant step in the evolution of research in this area. Halogenation can profoundly influence a molecule's chemical properties and biological activity. smolecule.com Early research included the isolation and identification of naturally occurring chlorinated isocoumarins, such as 7-chloro-8-hydroxy-6-methoxy-3-pentylisocoumarin, from plant extracts. researchgate.net
Subsequent research has shifted towards the targeted synthesis of various halogenated analogues to explore these modified properties. Synthetic chemistry has produced a range of derivatives, including chloro- and fluoro-substituted 1H-isochromen-1-ones. acs.org The rationale behind these synthetic efforts is often to enhance biological efficacy or to introduce specific chemical reactivity. smolecule.com For example, the chloro substituent can act as a leaving group in certain reactions, providing a site for further molecular modification.
Current perspectives view halogenated isochromenones as valuable compounds in medicinal chemistry and materials science. They are studied for their potential as specific enzyme inhibitors, such as phosphoinositide 3-kinase (PI3K) inhibitors, where halogen atoms are part of the defined chemical space. google.com The strategic placement of halogens on the isochromenone ring continues to be a key area of investigation for developing new therapeutic agents and functional materials.
Table 2: Examples of Halogenated 1H-Isochromen-1-one Derivatives in Research
| Compound Name | Research Focus | Source(s) |
|---|---|---|
| 4-Chloro-3-methoxy-7-nitro-1H-isochromen-1-one | Studied for potential antimicrobial and anticancer properties; use in materials science. | |
| 6-Fluoro-3-phenyl-1H-isochromen-1-one | Synthesis and spectroscopic characterization. acs.org | acs.org |
| 6-Chloro-3-phenyl-1H-isochromen-1-one | Synthesis via Rh(III)-catalyzed oxidative coupling and characterization. acs.org | acs.org |
| 7-Chloro-8-hydroxy-6-methoxy-3-pentylisocoumarin | Isolation from a natural source (Tessmannia densiflora). researchgate.net | researchgate.net |
| Halogenated Isochromene Derivatives | Development as inhibitors of phosphoinositide 3-kinases (PI3K). google.com | google.com |
Scope of Current Academic Investigations on 6-Chloro-1H-Isochromen-1-one
Direct academic literature specifically on the parent compound, this compound, is limited. uni.lu However, current research provides significant insight into its derivatives, demonstrating active investigation into compounds featuring the this compound core structure.
The primary focus of current academic work is on the synthesis and characterization of 3-substituted derivatives of this compound. A notable study involves the Rh(III)-catalyzed oxidative coupling of benzoic acids with vinyl acetates to create these structures. acs.org This research provides detailed synthetic methods and complete spectroscopic data for compounds like 6-chloro-3-methyl-1H-isochromen-1-one and 6-chloro-3-phenyl-1H-isochromen-1-one, confirming their successful synthesis and structural verification. acs.org
These investigations are crucial as they build a library of well-characterized compounds that can be used for further studies, such as screening for biological activity or as building blocks in more complex syntheses. While the parent compound remains a simple structural entity, the academic scope is centered on leveraging the 6-chloro substitution pattern to create novel and potentially functional molecules.
Table 3: Physicochemical and Spectroscopic Data for this compound and its Derivatives
| Compound | Molecular Formula | Key Spectroscopic Data | Source(s) |
|---|---|---|---|
| This compound | C₉H₅ClO₂ | Predicted Data: XlogP: 2.5; Monoisotopic Mass: 179.9978 Da. uni.lu | uni.lu |
| 6-Chloro-3-methyl-1H-isochromen-1-one | C₁₀H₇ClO₂ | ¹H NMR (400 MHz, CDCl₃) δ: 8.16 (d, 1H), 7.39 (dd, 1H), 7.31 (d, 1H), 6.19 (s, 1H), 2.29 (d, 3H). ¹³C NMR (400 MHz, CDCl₃) δ: 162.0, 156.0, 141.3, 138.9, 131.1, 128.0, 124.3, 118.2, 102.6, 19.7. acs.org | acs.org |
| 6-Chloro-3-phenyl-1H-isochromen-1-one | C₁₅H₉ClO₂ | ¹H NMR (500 MHz, CDCl₃) δ: 8.26 (d, 1H), 7.92–7.87 (m, 2H), 7.53–7.45 (m, 5H), 6.90 (s, 1H). ¹³C NMR (500 MHz, CDCl₃) δ: 161.4, 155.0, 141.5, 138.9, 131.6, 131.3, 130.4, 128.9, 128.5, 125.4, 118.8, 100.7. acs.org | acs.org |
Structure
3D Structure
Properties
CAS No. |
131001-97-3 |
|---|---|
Molecular Formula |
C9H5ClO2 |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
6-chloroisochromen-1-one |
InChI |
InChI=1S/C9H5ClO2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H |
InChI Key |
QZKKELIWOQRMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=COC2=O)C=C1Cl |
Purity |
95 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 6 Chloro 1h Isochromen 1 One and Analogues
Direct Synthetic Routes to the 6-Chloro-1H-Isochromen-1-one Nucleus
The construction of the this compound scaffold can be achieved through various direct synthetic routes that focus on the formation of the heterocyclic core. These methods often employ elegant cyclization strategies to build the bicyclic system from acyclic precursors.
Cyclization Reactions for Core Ring Formation
Central to the synthesis of isochromen-1-ones are cyclization reactions that form the fundamental ring structure. These reactions include powerful transition-metal-catalyzed processes and innovative metal-free alternatives, providing chemists with a versatile toolkit for accessing this important heterocyclic motif.
A highly efficient method for the synthesis of the isocoumarin (B1212949) (1H-isochromen-1-one) nucleus involves a palladium-catalyzed cascade reaction. This strategy combines aryl halide carbonylation with an intramolecular O-enolate acylation. nih.gov The process typically starts with a β-(o-haloaryl)-substituted ketone, which under palladium catalysis and a carbon monoxide atmosphere, undergoes cyclization to form the isocoumarin ring system. nih.gov
The reaction is believed to proceed via oxidative addition of the palladium(0) catalyst to the aryl halide, followed by carbon monoxide insertion to form an acyl-palladium intermediate. Subsequent intramolecular trapping by the enolate of the ketone functionality leads to the formation of the six-membered lactone ring. This method is notable for its efficiency, often proceeding with high yields under just a balloon pressure of carbon monoxide. nih.gov Both cyclic and acyclic ketone precursors can be utilized, demonstrating the versatility of this approach. nih.gov The utility of this methodology has been showcased in the synthesis of natural products like thunberginol A. nih.gov
| Starting Material | Catalyst System | Conditions | Product | Yield |
| β-(o-haloaryl)-ketones | Palladium catalyst | CO (balloon pressure) | Isocoumarins | High |
This table summarizes the general conditions for the palladium-catalyzed synthesis of isocoumarins.
Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isocoumarins. One such approach involves the oxidative coupling of benzoic acids with geminal-substituted vinyl acetates. acs.org This method allows for the direct annulation of the two components to construct the 3-substituted isochromen-1-one core. The reaction is highly regioselective and tolerates a range of functional groups on both the benzoic acid and the vinyl acetate (B1210297) coupling partners. acs.org
For instance, the reaction of 4-chlorobenzoic acid with a suitable vinyl acetate in the presence of a rhodium(III) catalyst system leads to the formation of 6-chloro-substituted isochromen-1-ones. The synthesis of 6-chloro-3-phenyl-1H-isochromen-1-one has been reported with a yield of 62%. acs.org Similarly, 6-chloro-3-methyl-1H-isochromen-1-one was obtained in a 62% yield. acs.org This atom-economical process represents a direct and efficient route to functionalized isochromenones. nih.gov
| Substrates | Catalyst | Product | Yield |
| 4-Chlorobenzoic acid, Phenyl vinyl acetate | [RhCpCl2]2 | 6-Chloro-3-phenyl-1H-isochromen-1-one | 62% |
| 4-Chlorobenzoic acid, Isopropenyl acetate | [RhCpCl2]2 | 6-Chloro-3-methyl-1H-isochromen-1-one | 62% |
This table presents specific examples of Rhodium(III)-catalyzed synthesis of this compound analogues. acs.org
The iodocyclization of 2-(1-alkynyl)benzylic alcohols provides a mild and efficient pathway to 1H-isochromenes, which are precursors that can be subsequently oxidized to the corresponding 1H-isochromen-1-ones. nih.govacs.orgnih.gov This reaction proceeds via an electrophilic cyclization mechanism. The reaction conditions typically involve using iodine (I₂) as the iodine source and a base such as sodium bicarbonate (NaHCO₃) in a solvent like acetonitrile (B52724) (MeCN). acs.orgacs.org
The regioselectivity of the cyclization, leading to either a six-membered isochromene (6-endo-dig) or a five-membered dihydroisobenzofuran (5-exo-dig), is highly dependent on the substitution pattern of the starting benzylic alcohol. acs.orgnih.govacs.org Primary and secondary alcohols generally favor the 6-endo-dig pathway to yield 1H-isochromenes, while tertiary alcohols tend to give the 5-exo-dig products. acs.orgnih.gov The resulting iodo-substituted isochromenes are versatile intermediates that can be further functionalized, for example, through palladium-catalyzed cross-coupling reactions. nih.govacs.org
| Substrate Type | Reagents | Predominant Cyclization | Product Type |
| Primary/Secondary 2-(1-alkynyl)benzylic alcohol | I₂, NaHCO₃ | 6-endo-dig | 1H-Isochromene |
| Tertiary 2-(1-alkynyl)benzylic alcohol | I₂, NaHCO₃ | 5-exo-dig | Dihydroisobenzofuran |
This table outlines the general outcomes of the iodocyclization of 2-(1-alkynyl)benzylic alcohols based on the substrate structure. acs.orgnih.gov
Acid-catalyzed reactions of ynamides have been developed for the synthesis of various heterocyclic structures. A metal-free intramolecular cascade cyclization of allyl ether-tethered ynamides, initiated by alkoxylation, can produce highly functionalized 3-isochromanones in good to excellent yields under mild conditions. researchgate.net While this method directly yields isochromanones rather than isochromenones, the underlying principle of acid-catalyzed ring closure is relevant.
More specifically, Brønsted acid-catalyzed cyclization of ynamides tethered to an alkyne can lead to the formation of dihydropyridinones and related structures. rsc.org The reaction is proposed to proceed through the formation of a keteniminium intermediate upon protonation of the ynamide, which then undergoes intramolecular cyclization. nih.gov The application of this type of acid-catalyzed cyclization of a suitably designed precursor could potentially provide a route to the isochromenone nucleus.
Recent advancements have led to the development of metal-free synthetic routes to isochromen-1-ones. mdpi.com One notable method involves the reaction of a (2-carboxybenzyl)triphenylphosphonium bromide with an acyl chloride in the presence of a base like triethylamine (B128534) (NEt₃) in refluxing toluene. mdpi.com This approach is essentially a Wittig-type reaction followed by an intramolecular condensation.
This methodology has been successfully applied to the synthesis of various 3-substituted isochromen-1-ones, including chloro-substituted analogues. For example, the synthesis of 6-chloro-3-ethyl-1H-isochromen-1-one and 6-chloro-3-(thiophen-2-yl)-1H-isochromen-1-one has been reported with yields of 60% and 80%, respectively. mdpi.com This metal-free approach offers advantages in terms of cost, toxicity, and ease of purification of the final products. mdpi.comrsc.orgnih.gov
| Starting Materials | Conditions | Product | Yield |
| (4-Chloro-2-carboxybenzyl)triphenylphosphonium bromide, Propanoyl chloride | NEt₃, Toluene, 110 °C | 6-Chloro-3-ethyl-1H-isochromen-1-one | 60% |
| (4-Chloro-2-carboxybenzyl)triphenylphosphonium bromide, Thiophene-2-carbonyl chloride | NEt₃, Toluene, 110 °C | 6-Chloro-3-(thiophen-2-yl)-1H-isochromen-1-one | 80% |
This table details specific examples of the metal-free synthesis of this compound derivatives. mdpi.com
Functionalization of Precursors for this compound Derivatization
The synthesis of this compound and its derivatives often relies on the strategic functionalization of precursor molecules. This involves introducing the critical chloro-substituent and building the core isochromenone structure through various advanced chemical reactions.
Chlorination Reactions of Isochromenone Scaffolds
Direct chlorination of the isochromenone scaffold is a primary method for producing chlorinated derivatives. The introduction of a chlorine atom can significantly alter the electronic properties of the molecule, which is beneficial for further functionalization or for enhancing its biological activity. nih.gov Advanced methods focus on achieving regioselectivity, ensuring the chlorine atom is installed at the desired position on the aromatic ring. nih.gov
One established approach involves the Rh(III)-catalyzed oxidative coupling of benzoic acids with geminal-substituted vinyl acetates. For instance, the reaction of 4-chlorobenzoic acid with specific vinyl acetates can yield 6-chloro-3-substituted-1H-isochromen-1-ones. This method has been successfully applied to synthesize compounds like 6-chloro-3-methyl-1H-isochromen-1-one and 6-chloro-3-phenyl-1H-isochromen-1-one with yields of 62%. acs.org The reaction mechanism involves C-H activation and annulation, representing an efficient route to this class of compounds.
Another strategy is the electrophilic substitution on the pre-formed isochromenone ring system. smolecule.com The chlorine atom, acting as a functional group, can be substituted by various nucleophiles, opening pathways for the synthesis of more complex derivatives. smolecule.com Furthermore, radical-mediated chlorination of appropriate precursors, such as o-tolylacetic acid derivatives, provides an alternative route to the isochromanone scaffold, which can then be oxidized to the isochromenone. smolecule.com
Table 1: Examples of Synthesized this compound Derivatives This interactive table summarizes key derivatives of this compound synthesized via specific methodologies.
| Compound Name | R-Group | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 6-chloro-3-methyl-1H-isochromen-1-one | Methyl | 62% | 148-150 | acs.org |
| 6-chloro-3-phenyl-1H-isochromen-1-one | Phenyl | 62% | 199-203 | acs.org |
| 6-chloro-3-(thiophen-2-yl)-1H-isochromen-1-one | Thiophen-2-yl | - | - | mdpi.com |
Electrochemical Generation of Radicals for Isochromanone Synthesis
Electrochemical synthesis is emerging as a powerful and green tool in organic chemistry, offering an alternative to traditional methods that often require harsh reagents. researchgate.net This approach is particularly relevant for the synthesis of isochromanones, which are direct precursors to isochromenones. Electrochemical methods can facilitate the generation of radicals under mild conditions, driving complex cyclization reactions. researchgate.net
An iodine(III)-mediated electrochemical synthesis has been developed for producing 4-(2,2,2-trifluoroethoxy) isochromanones. uni-marburg.de This reaction is notable as it forms two new bonds in a single process. The optimization of such electrochemical reactions often employs statistical methods to efficiently screen various parameters, such as current density, electrode material, and solvent systems. uni-marburg.de
The general principle involves the anodic oxidation of a starting material to produce a radical cation. rsc.org For instance, in the dehydrogenation of arylalkanes, anodic oxidation of the substrate generates a radical cation, which then undergoes deprotonation to form a carbon radical, leading to the final product. rsc.org This strategy avoids the need for external chemical oxidants, aligning with the principles of green chemistry. rsc.orgacs.org The use of flow chemistry in combination with electrochemistry can further enhance reaction efficiency and scalability. uni-marburg.de
Stereoselective Synthesis of Isochromenone Derivatives
Controlling stereochemistry is crucial in the synthesis of complex, biologically active molecules. For isochromenone derivatives, several stereoselective methods have been developed to access specific enantiomers or diastereomers.
A highly effective strategy is the asymmetric ortho-lithiation of axially chiral amides. nih.govacs.org This method uses the chiral memory of a pre-oriented atropisomeric amide axis to control the stereochemical outcome of the reaction with aldehyde electrophiles. nih.govacs.org The resulting intermediates can be converted to isochromanones through mild, one-pot procedures, which can then be oxidized to isochromenones. nih.govacs.org This approach allows access to all possible stereoisomers of hydroxyl-isochromanones with up to three contiguous stereocenters. nih.gov
Another powerful method involves the asymmetric trapping of carboxylic oxonium ylides. An efficient synthesis of isochromanone derivatives has been achieved through a Z-selective-1,3-OH insertion/aldol cyclization cascade reaction. nih.gov This process, which utilizes a combination of achiral dirhodium salts and chiral N,N′-dioxide–metal complexes, can produce benzo-fused δ-lactones with multiple stereocenters in good yields and with excellent enantioselectivity. nih.gov
Organocatalysis also provides a robust avenue for stereoselective synthesis. A one-pot intramolecular Mannich reaction, catalyzed by a secondary amine, yields 4-aminoisochromanones with excellent cis-stereoselectivities and high enantiomeric excess (ee) values. organic-chemistry.org
Table 2: Chiral Catalysts in Stereoselective Isochromanone Synthesis This interactive table outlines different chiral catalysts and their effectiveness in the stereoselective synthesis of isochromanone derivatives.
| Catalyst System | Reaction Type | Key Feature | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Dirhodium salt / Chiral Lewis acid | O-H insertion/Aldol cascade | Forms vicinal quaternary stereocenters | up to 97% | nih.gov |
| Chiral secondary amine | Intramolecular Mannich reaction | High cis-stereoselectivity | Excellent | organic-chemistry.org |
| Axially chiral amide | Asymmetric ortho-lithiation | Utilizes chiral memory | High | nih.govacs.org |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. ijnc.irsemanticscholar.org These principles are increasingly being applied to the synthesis of complex molecules like this compound.
Key green chemistry approaches applicable to isochromenone synthesis include:
Catalysis: The use of catalysts, including metal-based, organo-, and biocatalysts, is fundamental to green chemistry as it allows for reactions to proceed under milder conditions with higher atom economy. mdpi.com For example, metal-free synthetic routes for isocoumarins have been developed, reducing reliance on potentially toxic and expensive heavy metals. mdpi.com
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions. Laccase-mediated oxidative [4+2] cyclization of pyrocatechuic acid with styrenes represents a green pathway to the isochromanone scaffold. researchgate.net
Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comrasayanjournal.co.in These techniques can lead to higher yields and purer products. rasayanjournal.co.in
Green Solvents and Solvent-Free Reactions: Replacing hazardous organic solvents with greener alternatives like water, or eliminating solvents altogether (solvent-free or mechanochemical approaches), drastically reduces the environmental impact of a synthesis. mdpi.comrasayanjournal.co.in
Electrochemical Methods: As discussed previously, electrochemistry provides a clean way to perform redox reactions without stoichiometric chemical reagents, often using only electricity to drive the transformation. researchgate.netresearchgate.net
These sustainable methodologies are not only environmentally responsible but also often lead to more efficient and cost-effective production of valuable chemical compounds. ijnc.irrasayanjournal.co.in
Advanced Chemical Reactivity and Derivatization Strategies of 6 Chloro 1h Isochromen 1 One
Electrophilic and Nucleophilic Reaction Pathways
The electronic character of 6-chloro-1H-isochromen-1-one is defined by the interplay between the electron-withdrawing lactone functionality and the chloro-substituted aromatic ring. This arrangement dictates the molecule's susceptibility to both electrophilic and nucleophilic attack at various positions.
The chlorine atom at the C-6 position of the isochromenone ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fused lactone ring system activates the aromatic ring, making the carbon atom bonded to the chlorine electrophilic and facilitating the displacement of the chloride ion by strong nucleophiles.
This reactivity allows for the introduction of a wide range of functional groups at the 6-position, including amino, alkoxy, and thioether moieties. The reaction typically proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product. The success of these reactions is often dependent on the use of strong nucleophiles and may require elevated temperatures or the use of a base to facilitate the reaction.
Table 1: Predicted Products from Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Amine | Ammonia (B1221849) (NH₃) | 6-Amino-1H-isochromen-1-one |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 6-Methoxy-1H-isochromen-1-one |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 6-(Phenylthio)-1H-isochromen-1-one |
Note: The reactions listed are predicted based on established principles of nucleophilic aromatic substitution and may require specific conditions for optimal yield.
The methylene (B1212753) group at the C-4 position of the 1H-isochromen-1-one ring is alpha to the carbonyl group of the lactone. The protons on this carbon are acidic and can be removed by a strong base to form a nucleophilic enolate intermediate. This enolate can then participate in condensation reactions with various electrophilic carbonyl compounds, such as aldehydes and ketones, in a manner analogous to the Aldol or Claisen condensation.
This pathway provides a powerful method for carbon-carbon bond formation at the C-4 position, enabling the synthesis of complex derivatives with extended side chains. The reaction involves the nucleophilic attack of the isochromenone enolate on the carbonyl carbon of the aldehyde or ketone, forming a β-hydroxy lactone adduct. Under dehydrating conditions (e.g., heating with acid or base), this adduct can eliminate a molecule of water to yield a C-4 alkylidene-substituted 1H-isochromen-1-one, an α,β-unsaturated system. The regioselectivity of the initial deprotonation is key to the success of this transformation.
Reduction and Oxidation Reactions of the Chromenone Ring System
The functional groups within the this compound scaffold are amenable to various reduction and oxidation reactions, offering pathways to modify the core structure and generate derivatives with different oxidation states.
Reduction: The lactone (cyclic ester) functionality is the primary site for reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the lactone to the corresponding diol, 2-(2-hydroxyethyl)-4-chlorobenzyl alcohol. This ring-opening reduction transforms the heterocyclic system into a functionalized acyclic aromatic compound.
Selective reduction of the C3-C4 double bond can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). This reaction yields the corresponding saturated lactone, 6-chloro-3,4-dihydro-1H-isochromen-1-one, also known as 6-chlorodihydroisocoumarin.
Oxidation: The isochromenone ring is generally resistant to oxidation under mild conditions. However, under forcing conditions, oxidative cleavage of the C3-C4 double bond could potentially occur, leading to ring-opened products. Specific oxidation reactions would likely depend on the presence of other substituents on the ring system that could direct or facilitate oxidation.
Table 2: Predicted Products from Redox Reactions
| Reaction Type | Reagent(s) | Key Transformation | Predicted Product |
|---|---|---|---|
| Reduction | LiAlH₄, then H₂O | Lactone ring opening | 2-(2-Hydroxyethyl)-4-chlorobenzyl alcohol |
| Reduction | H₂, Pd/C | Double bond hydrogenation | 6-Chloro-3,4-dihydro-1H-isochromen-1-one |
Note: The products are predicted based on the known reactivity of the functional groups present.
Annulation and Ring-Opening Transformations
The isochromenone scaffold serves as a versatile precursor for the synthesis of other heterocyclic systems through ring transformation reactions. These reactions often involve the initial attack of a dinucleophile, leading to ring opening of the lactone followed by an intramolecular cyclization to form a new ring.
The synthesis of fused triazolo derivatives from this compound can be envisioned through a multi-step sequence. A key strategy involves the initial conversion of the isocoumarin (B1212949) to an N-aminoisoquinolone. This transformation is achieved by reacting the isocoumarin with hydrazine (B178648) (N₂H₄). Hydrazine acts as a nitrogen nucleophile, attacking the carbonyl carbon, leading to the opening of the lactone ring and subsequent recyclization to form 2-amino-6-chloro-isoquinolin-1(2H)-one.
The resulting N-aminoisoquinolone intermediate possesses the necessary functionality for the construction of a fused triazolo ring. For example, reaction with nitrous acid (generated in situ from NaNO₂) can lead to the formation of a researchgate.netnih.govnih.govtriazolo[4,3-b]isoquinolinone system via intramolecular cyclization of an intermediate azide. Alternatively, reaction with orthoesters or other one-carbon synthons can lead to the formation of related fused triazole heterocycles. This strategy leverages the inherent reactivity of the isocoumarin lactone to build more complex, nitrogen-rich polycyclic systems.
One of the most well-established transformations of isocoumarins is their conversion into isoquinolones (2-azaisocoumarins). researchgate.netnih.gov This recyclization is readily accomplished by heating the isocoumarin with ammonia or a primary amine. researchgate.net The reaction proceeds via nucleophilic attack of the amine on the C-1 carbonyl, leading to the opening of the lactone ring to form an amide intermediate. Subsequent intramolecular cyclization via attack of the amide nitrogen onto the keto group (or a related functional group derived from the C-3 position) with elimination of water results in the formation of the corresponding 6-chloro-isoquinolin-1(2H)-one derivative. nih.gov
This transformation is highly versatile, allowing for the introduction of various substituents at the N-2 position of the isoquinolone ring by simply changing the primary amine used in the reaction. This provides a direct and efficient route from the this compound scaffold to a diverse library of 6-chloroisoquinolones, which are themselves important structures in medicinal chemistry.
Table 3: Synthesis of Isoquinolone Derivatives
| Amine Reagent | R-Group | Product Name |
|---|---|---|
| Ammonia (NH₃) | H | 6-Chloro-isoquinolin-1(2H)-one |
| Methylamine (CH₃NH₂) | CH₃ | 6-Chloro-2-methyl-isoquinolin-1(2H)-one |
| Aniline (C₆H₅NH₂) | C₆H₅ | 6-Chloro-2-phenyl-isoquinolin-1(2H)-one |
Chalcogenyl-1H-isochromen-1-one Synthesis and Thionation Reactions
The introduction of chalcogen atoms, particularly sulfur, into the 1H-isochromen-1-one scaffold represents a significant strategy for modifying its electronic and steric properties, potentially leading to novel compounds with unique reactivity and biological profiles. The primary focus of such derivatization has been on the thionation of the lactone carbonyl group to yield the corresponding 1H-isothiochromen-1-one. While direct studies on this compound are limited, the reactivity of analogous isocoumarin systems provides a strong precedent for these transformations.
Thionation of the lactone carbonyl in isocoumarin derivatives is effectively achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reagent is widely recognized for its utility in converting carbonyls to thiocarbonyls under relatively mild conditions. The reaction proceeds through a concerted mechanism involving a transient oxathiaphosphetane intermediate, which then fragments to form the desired thiocarbonyl and a stable phosphorus-oxygen byproduct.
Research on 3-substituted isocoumarins has demonstrated the feasibility of this transformation. For instance, a rapid and efficient thionation of various 3-substituted isocoumarins to their corresponding 1-thio-isocoumarins has been reported using Lawesson's reagent under solventless conditions with microwave irradiation researchgate.net. This approach highlights a modern, environmentally benign methodology for the synthesis of these sulfur-containing heterocycles.
Furthermore, the synthesis of thio-analogues of isochromen-1-ones derived from the anti-inflammatory drug etodolac (B1671708) has been successfully accomplished researchgate.net. This work underscores the applicability of thionation reactions to complex isochromen-1-one structures, suggesting that the 6-chloro substituent on the target molecule would be compatible with these reaction conditions. The yields for such transformations are generally good, indicating an efficient conversion process researchgate.net.
The following table summarizes representative thionation reactions on isocoumarin scaffolds, providing insights into the potential reaction conditions applicable to this compound.
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| 3-Substituted Isocoumarins | Lawesson's Reagent | Microwave, Solvent-free | 3-Substituted 1-Thio-isocoumarins | Not Specified | researchgate.net |
| Etodolac-derived Isochromen-1-one | Not Specified | Not Specified | Etodolac-derived 1H-Isochromen-1-thione | 67-72 | researchgate.net |
While the thionation of isocoumarins is a documented synthetic route, the exploration of other chalcogenylation reactions, such as the introduction of selenium or tellurium to form the corresponding seleno- and telluro-lactones, is not well-established in the scientific literature for this class of compounds. The synthesis of such derivatives would likely require the development of novel synthetic methodologies.
Sophisticated Spectroscopic and Structural Analysis of 6 Chloro 1h Isochromen 1 One and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis for Structural Elucidation
High-resolution ¹H and ¹³C NMR spectroscopy are the cornerstones of structural analysis for isochromen-1-one derivatives. slideshare.net The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. chemistrysteps.com
For 6-chloro-1H-isochromen-1-one, the aromatic protons exhibit characteristic signals in the downfield region of the ¹H NMR spectrum. The electron-withdrawing nature of the chlorine atom and the lactone carbonyl group deshields the adjacent protons, causing them to resonate at higher chemical shifts. For instance, in a related compound, 6-chloro-3-(thiophen-2-yl)-1H-isochromen-1-one, the aromatic protons appear at δ 8.17 (d, J = 8.1 Hz, 1H), 7.58 (s, 1H), and 7.44-7.32 (m, 3H). mdpi.com The vinyl proton typically appears as a singlet, as seen at δ 7.10 and 6.67 in the aforementioned thiophene (B33073) analogue. mdpi.com
¹³C NMR spectra provide complementary information, with the carbonyl carbon of the lactone being particularly diagnostic, typically resonating in the range of δ 160-162 ppm. mdpi.com Aromatic and vinyl carbons appear in the δ 100-155 ppm region. In 6-chloro-3-(thiophen-2-yl)-1H-isochromen-1-one, the observed ¹³C signals include δ 160.84, 150.64, 141.60, 138.80, 135.13, 131.40, 128.27, 128.20, 127.99, 126.69, 125.10, 118.46, and 99.66. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for Isochromen-1-one Analogues
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 6-chloro-3-(thiophen-2-yl)-1H-isochromen-1-one | 8.17 (d, J = 8.1 Hz, 1H), 7.58 (s, 1H), 7.44-7.32 (m, 3H), 7.10 (s, 1H), 6.67 (s, 1H) | 160.84, 150.64, 141.60, 138.80, 135.13, 131.40, 128.27, 128.20, 127.99, 126.69, 125.10, 118.46, 99.66 | mdpi.com |
| 7-chloro-3-(p-tolyl)-1H-isochromen-1-one | 8.16 (s, 1H), 7.66 (d, J = 7.6 Hz, 2H), 7.58 (d, J = 7.1 Hz, 1H), 7.36 (d, J = 8.2 Hz, 1H), 7.20 (d, J = 7.3 Hz, 2H), 6.80 (s, 1H), 2.36 (s, 3H) | 161.03, 153.83, 140.37, 135.83, 134.93, 133.25, 129.37, 128.74, 128.42, 127.14, 124.87, 121.15, 99.98, 21.23 | mdpi.com |
| 6-chloro-3,4-diphenyl-1H-isochromen-1-one | 8.33 (d, J = 8.5 Hz, 1H), 7.48-7.43 (m, 4H), 7.32-7.31 (m, 2H), 7.26-7.24 (m, 3H), 7.21-7.16 (m, 3H) | Not explicitly provided in the search result. | rsc.org |
2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning complex spectra and establishing through-bond and through-space correlations. mnstate.edu Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively. slideshare.netomicsonline.org
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info For this compound, the most characteristic absorption would be the strong stretching vibration (ν) of the lactone carbonyl group (C=O). This typically appears in the region of 1720-1750 cm⁻¹. The exact position can be influenced by ring strain and conjugation.
Other significant IR absorptions include the C=C stretching vibrations of the aromatic ring and the vinyl group, which are expected in the 1600-1450 cm⁻¹ region. The C-O stretching of the lactone will also produce a strong band, typically between 1300 and 1000 cm⁻¹. The C-Cl stretching vibration is usually found in the fingerprint region, below 800 cm⁻¹.
Table 2: Typical Infrared Absorption Frequencies for Isochromen-1-one Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Lactone C=O | Stretch | 1720 - 1750 |
| Aromatic/Vinyl C=C | Stretch | 1450 - 1600 |
| C-O (lactone) | Stretch | 1000 - 1300 |
| C-Cl | Stretch | < 800 |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.
For this compound (C₉H₅ClO₂), the expected monoisotopic mass is approximately 180.00 g/mol . uni.lu The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes.
Electron impact (EI) ionization often leads to extensive fragmentation. A common fragmentation pathway for coumarins and isocoumarins involves the loss of a carbon monoxide (CO) molecule (28 Da) from the lactone ring. tandfonline.comresearchgate.net This would result in a significant fragment ion at m/z [M-28]⁺. Further fragmentation of the benzofuran (B130515) or related cyclic ether cation can provide additional structural clues.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | Description |
| [M]⁺ | 180 | Molecular Ion |
| [M+2]⁺ | 182 | Isotope peak due to ³⁷Cl |
| [M-CO]⁺ | 152 | Loss of carbon monoxide |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
For this compound, a single-crystal X-ray structure would confirm the planarity of the isochromenone ring system and the positions of all atoms, including the chlorine substituent. Analysis of the crystal packing could reveal important intermolecular interactions that influence the physical properties of the compound. For instance, in the crystal structure of a related compound, 3-(3-chlorobenzyl)-1H-isochromen-1-one, molecules are linked by intermolecular C—H⋯O hydrogen-bonding interactions, forming chains. nih.gov Such studies are crucial for understanding solid-state behavior and for crystal engineering applications.
UV-Vis Spectroscopy for Electronic Transitions and Interaction Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.
Isochromen-1-one derivatives, with their extended π-systems, are expected to show characteristic UV-Vis absorption bands. The spectrum is typically dominated by π→π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring. For example, the introduction of a chlorine atom, an auxochrome, can cause a bathochromic (red) shift in the absorption maxima. Studies on related isocoumarin (B1212949) derivatives have shown absorption maxima in the UV region, which can be influenced by the solvent polarity. mdpi.comrsc.org This technique is also useful for studying interactions with other molecules, such as proteins or DNA, as binding can lead to changes in the absorption spectrum.
Theoretical and Computational Investigations of 6 Chloro 1h Isochromen 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a foundational picture of stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 6-chloro-1H-isochromen-1-one, DFT calculations would be employed to determine key aspects of its electronic structure and predict its reactivity. This involves calculating the energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. nih.gov DFT studies on related heterocyclic compounds have successfully used these parameters to predict how molecules will interact in chemical reactions. bohrium.com Furthermore, global reactivity descriptors, such as electronegativity, chemical hardness, and softness, would be derived from the FMO energies to provide a quantitative measure of the molecule's reactive nature.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Description | Hypothetical Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
| ΔE (Gap) | Energy difference between LUMO and HOMO | Data not available |
| Electronegativity (χ) | Measure of a molecule's ability to attract electrons | Data not available |
| Hardness (η) | Resistance to change in electron distribution | Data not available |
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes electronic properties, molecular modeling and dynamics simulations are used to explore the physical movements and conformational possibilities of a molecule over time.
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of single bonds. For a molecule like this compound, which has a relatively rigid bicyclic core, this analysis would focus on any rotational freedom in potential substituent groups. By calculating the energy of each possible conformation, an energy landscape can be generated, identifying the most stable (lowest energy) conformations that the molecule is likely to adopt.
Prediction of Reactivity and Reaction Mechanisms
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, governed by a force field. MD simulations can provide insights into how this compound might interact with other molecules, such as a solvent or a biological receptor. By simulating the approach of a reactant, these methods can help predict the most likely pathways for a chemical reaction and identify the structure of transition states, thereby elucidating the reaction mechanism. Computational studies on related chlorinated compounds have used such approaches to predict transformation products in environmental settings. nih.gov
In Silico Approaches for Structure-Activity Relationship (SAR)
In silico (computer-based) methods are essential in modern drug discovery for predicting the biological activity of a compound and understanding its Structure-Activity Relationship (SAR). SAR studies aim to identify which parts of a molecule are responsible for its biological effects.
For this compound, SAR studies would typically involve creating a library of virtual analogues by modifying its structure (e.g., changing the position of the chlorine atom or adding other functional groups). The properties of these analogues would then be calculated and correlated with their predicted biological activity. Techniques like molecular docking could be used to simulate how each analogue binds to the active site of a specific protein target. By comparing the binding energies and interactions across the series of compounds, researchers can build a model that explains how structural changes influence activity, guiding the design of more potent and selective molecules. nih.gov Such studies are common for heterocyclic scaffolds like chromones and isoxazoles. researchgate.net
QSAR Modeling for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are instrumental in predicting the activity of new, untested compounds, thereby guiding the synthesis of more potent analogues and reducing the need for extensive experimental screening. nih.gov
For a series of isocoumarin (B1212949) derivatives, including this compound, a QSAR study would typically involve the following steps:
Data Set Compilation : A dataset of isocoumarin derivatives with experimentally determined biological activities (e.g., antimicrobial, anti-inflammatory) would be assembled.
Descriptor Calculation : A wide array of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development : Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
While a specific QSAR model for this compound is not available, studies on other heterocyclic compounds, such as xanthone (B1684191) derivatives, have successfully utilized QSAR to design novel anti-tuberculosis agents. nih.gov For instance, a study on xanthone derivatives identified key electronic properties (qC1, qC4, qC9) that were crucial for their inhibitory activity. nih.gov A hypothetical QSAR model for isocoumarins might identify descriptors related to the chlorine substitution at the 6-position as significant contributors to a particular biological activity.
Table 1: Hypothetical QSAR Model Descriptors for a Series of Isocoumarin Derivatives
| Compound | Experimental Activity (IC50, µM) | LogP | Molecular Weight | Dipole Moment | HOMO Energy |
| Isochromen-1-one | 15.2 | 1.85 | 146.14 | 3.45 | -0.234 |
| This compound | Predicted: 8.5 | 2.54 | 180.59 | 4.12 | -0.241 |
| 6-bromo-1H-isochromen-1-one | 10.1 | 2.70 | 225.04 | 4.08 | -0.240 |
| 6-nitro-1H-isochromen-1-one | 5.8 | 1.90 | 191.14 | 5.89 | -0.255 |
Note: The data in this table is illustrative and intended to represent the type of information used in a QSAR study. The predicted activity for this compound is hypothetical.
Molecular Docking Studies for Target Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used to understand the interaction between a ligand (such as this compound) and a biological target, typically a protein or enzyme. mdpi.com
A molecular docking study of this compound would involve:
Preparation of the Ligand and Receptor : The 3D structure of this compound would be generated and optimized. A crystallographic or homology-modeled structure of the target protein would be obtained.
Docking Simulation : Using docking software, the ligand is placed in the binding site of the receptor, and various conformations and orientations are explored.
Scoring and Analysis : The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target are analyzed.
Studies on other isocoumarin analogues have utilized molecular docking to investigate their antimicrobial potential by targeting enzymes like UDP-N-acetylmuramate-L-alanine ligase. researchgate.net Similarly, isochromen-1-one analogues derived from etodolac (B1671708) have been docked into the COX-1 receptor to explore their anti-inflammatory potential. For this compound, docking studies could reveal key interactions mediated by the isocoumarin core and the chloro substituent, providing insights into its potential mechanism of action.
Binding Affinity Prediction and Interaction Site Identification
Building upon molecular docking, the prediction of binding affinity provides a quantitative measure of the strength of the interaction between a ligand and its target. This is often expressed as the binding energy (in kcal/mol) or the inhibition constant (Ki). Identifying the specific amino acid residues involved in the interaction is crucial for understanding the basis of molecular recognition.
Computational methods can predict these binding affinities and interaction sites. For instance, in a study of coumarin (B35378) derivatives targeting the gGAPDH enzyme from Trypanosoma cruzi, 3D-QSAR models based on molecular interaction fields were used to understand the factors influencing binding affinity. nih.gov These models highlighted the importance of lipophilic interactions in modulating the inhibitory activity. nih.gov
For this compound, such computational approaches could predict its binding affinity to various potential targets. The results would highlight the key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other types of contacts with the ligand. This information is invaluable for structure-based drug design, enabling the modification of the ligand to enhance its binding affinity and selectivity.
Table 2: Illustrative Binding Affinity and Interaction Data for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -7.8 |
| Predicted Inhibition Constant (Ki, µM) | 1.5 |
| Interacting Residues | Tyr234, Ser156, Leu345, Phe348 |
| Types of Interactions | Hydrogen bond with Ser156, Pi-pi stacking with Tyr234, Hydrophobic interactions with Leu345 and Phe348 |
Note: This data is hypothetical and serves to illustrate the output of a binding affinity prediction and interaction site identification study.
Spectroscopic Simulation and Correlation with Experimental Data
Computational chemistry methods, particularly Density Functional Theory (DFT), can be used to simulate the spectroscopic properties of molecules. dntb.gov.ua These simulations provide theoretical spectra (e.g., infrared, nuclear magnetic resonance) that can be compared with experimental data to confirm the structure of a compound and to aid in the interpretation of the experimental spectra.
For this compound, DFT calculations could be performed to:
Optimize the molecular geometry : Determine the most stable 3D conformation of the molecule.
Predict vibrational frequencies : Simulate the infrared (IR) spectrum and assign the vibrational modes to specific functional groups.
Calculate NMR chemical shifts : Predict the 1H and 13C NMR spectra, which can be compared to experimental data for structural elucidation.
Table 3: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data for this compound
| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |
| IR Lactone C=O stretch (cm-1) | 1725 | 1730 |
| 1H NMR (ppm), H-3 | 6.85 | 6.82 |
| 1H NMR (ppm), H-4 | 7.62 | 7.59 |
| 13C NMR (ppm), C-1 | 162.5 | 162.1 |
| 13C NMR (ppm), C-6 | 135.8 | 135.5 |
Note: This table presents hypothetical data to demonstrate the correlation between experimental and simulated spectroscopic values.
Mechanistic Investigations of Biological Activities of 6 Chloro 1h Isochromen 1 One Analogues
Cellular and Molecular Target Identification
The initial steps in understanding the mechanism of action of a bioactive compound like a 6-chloro-1H-isochromen-1-one analogue involve identifying its direct cellular and molecular targets. This is typically achieved through a combination of enzymatic assays, protein binding studies, and broader cellular pathway analysis.
Investigations into the enzyme inhibitory potential of compounds structurally related to isochromenones have revealed significant activity against various enzymes. For instance, carpachromene (B104496), a chromone (B188151) derivative, has demonstrated inhibitory effects against urease, tyrosinase, and phosphodiesterase. nih.gov Such studies are crucial for identifying the specific enzymes that a this compound analogue might target.
The process of kinetic analysis helps to elucidate the nature of this inhibition—whether it is competitive, noncompetitive, or uncompetitive. researchgate.netresearchgate.net This is determined by measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations. The data from these experiments allow for the calculation of key parameters such as the Michaelis constant (K) and the maximum velocity (Vmax), which are altered in distinct ways by different types of inhibitors. researchgate.net For example, a competitive inhibitor increases the apparent K without changing the Vmax, while a noncompetitive inhibitor decreases the Vmax without affecting the K*. researchgate.net
Table 1: Illustrative Enzyme Inhibition Data for a Hypothetical this compound Analogue
| Enzyme Target | IC₅₀ (µM) | Type of Inhibition |
|---|---|---|
| Kinase X | 5.2 | ATP-Competitive |
| Protease Y | 12.8 | Noncompetitive |
| Phosphatase Z | 8.1 | Uncompetitive |
This table is illustrative and not based on experimental data for this compound.
Identifying the direct protein binding partners of a small molecule is fundamental to understanding its mechanism of action. Techniques such as affinity chromatography, pull-down assays, and more advanced proteomic approaches can be employed to identify the proteins that physically interact with a this compound analogue.
Once potential protein targets are identified, the interaction can be characterized in more detail using biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). These techniques can provide quantitative data on binding affinity (dissociation constant, Kd), stoichiometry, and the thermodynamics of the interaction. Computational methods, such as molecular docking, can further predict the binding mode and specific amino acid residues involved in the interaction. For example, docking studies with carpachromene suggested a good fit into the active sites of urease, tyrosinase, and phosphodiesterase. nih.gov
Beyond direct enzyme or protein binding, it is essential to understand how a compound affects the broader network of cellular pathways and signaling cascades. The isochromenone scaffold is present in various bioactive natural products, suggesting its potential to modulate a wide array of biological processes. nih.gov
Modern cell-based assays can provide a wealth of information on how a compound like a this compound analogue impacts cellular functions such as proliferation, apoptosis, and cell cycle progression. For instance, studies on estrone (B1671321) analogues have shown that these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis through signaling pathways involving p-JNK, Erk1/2, and Akt/mTOR. mdpi.com Techniques like Western blotting, qPCR, and reporter gene assays can be used to measure changes in the expression and activity of key proteins within these pathways.
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. umn.edu By synthesizing and testing a series of analogues of this compound with systematic modifications to its structure, researchers can identify the key chemical features responsible for its biological effects.
For example, SAR studies on chromone derivatives as inhibitors of the breast cancer resistance protein ABCG2 found that a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were important for inhibitory activity. researchgate.net Similarly, for other chromones, a methoxy (B1213986) group at position 7 was found to greatly impact their anti-inflammatory activity. For this compound, SAR studies would involve modifying the chloro-substituent and other positions on the isochromenone ring to determine their influence on target binding and cellular activity. This information is invaluable for optimizing the potency and selectivity of the compound.
Advanced In Vitro Biological Assay Methodologies
To gain a deeper understanding of the mechanisms of action of this compound analogues, advanced in vitro biological assays are employed. These assays move beyond simple viability measurements to probe specific cellular events and pathways.
Modern drug discovery relies heavily on sophisticated cell-based assays that can provide readouts on specific cellular pathways. These can range from reporter gene assays, where the activity of a particular transcription factor is linked to the expression of a reporter protein, to high-content screening (HCS) assays that use automated microscopy and image analysis to measure multiple cellular parameters simultaneously.
For a this compound analogue, a cell-based assay could be designed to specifically measure the activity of a pathway that is hypothesized to be a target, such as a particular kinase signaling cascade or a pathway involved in apoptosis. These assays can be performed in disease-relevant cell lines to provide a more accurate prediction of the compound's potential therapeutic effects.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Carpachromene |
| Methotrexate |
| 2-(3,5-dimethoxyphenoxy)-5,7-dimethoxy-chromen-4-one |
| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one |
| 5-(4-bromobenzyloxy)-2-(2-(5-methoxyindolyl)ethyl-1-carbonyl)-4H-chromen-4-one |
| 2-Ethyl-3-O-sulphamoyl-estra-1,3,5(10)15-tetraene-3-ol-17one |
| 2-ethyl-3-O-sulphamoyl-estra-1,3,5(10)16-tetraene |
Biochemical Assays for Molecular Interactions
Detailed, publicly available research specifically outlining biochemical assays for the molecular interactions of this compound is limited. However, based on the study of analogous heterocyclic compounds, a range of biochemical assays would be instrumental in elucidating its mechanism of action. These assays are crucial for understanding how the compound interacts with biological targets at a molecular level.
Enzymatic assays would likely form the cornerstone of such investigations. For instance, if the compound is hypothesized to have anticancer activity, its effect on key enzymes in cancer cell proliferation and survival, such as kinases, phosphatases, and proteases, would be evaluated. Similarly, for anti-inflammatory activity, assays targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes would be relevant.
Receptor-binding assays are another critical tool. Techniques such as fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) could be employed to determine the binding affinity and kinetics of this compound to specific protein targets. These assays provide quantitative data on the strength and specificity of the interaction.
To investigate potential antimicrobial activity, assays that measure the inhibition of essential microbial enzymes, such as those involved in cell wall synthesis (e.g., transpeptidases) or DNA replication (e.g., DNA gyrase and topoisomerase IV), would be highly informative.
Table 1: Potential Biochemical Assays for this compound Analogues
| Assay Type | Target/Purpose | Potential Technique(s) | Information Gained |
| Enzymatic Assays | Enzyme inhibition or activation (e.g., kinases, COX) | Spectrophotometry, Fluorometry, Luminescence | IC50/EC50 values, enzyme kinetics |
| Receptor-Binding Assays | Determine binding to a specific protein target | Fluorescence Polarization, SPR, ITC | Binding affinity (Kd), kinetics (kon, koff) |
| Cell-Based Assays | Assess effects on cellular pathways | Western Blot, ELISA, Reporter gene assays | Modulation of protein expression and signaling pathways |
| Antimicrobial Target Assays | Inhibition of essential microbial enzymes | Minimum Inhibitory Concentration (MIC) assays | Efficacy against various microorganisms |
Mechanistic Insights into Specific Activities (e.g., Antimicrobial, Anticancer, Anti-inflammatory)
Specific mechanistic studies on this compound are not extensively documented in publicly accessible literature. However, by examining research on structurally related compounds, we can infer potential mechanisms of action.
Antimicrobial Activity: The antimicrobial mechanism of isochromen-1-one analogues could involve the disruption of microbial cell membranes. This can lead to increased membrane permeability and the leakage of essential intracellular components, ultimately causing cell death. Another potential mechanism is the inhibition of crucial microbial enzymes, as mentioned in the biochemical assays section. Furthermore, some heterocyclic compounds have been shown to interfere with microbial DNA replication and protein synthesis.
Anticancer Activity: For anticancer activity, isochromen-1-one analogues might induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of caspase pathways and the regulation of pro- and anti-apoptotic proteins. Inhibition of cell cycle progression is another plausible mechanism, where the compound could arrest cancer cells at specific checkpoints, preventing their proliferation. Studies on other chlorinated heterocyclic compounds have shown that they can target specific signaling pathways that are often dysregulated in cancer, such as those involving protein kinases.
Anti-inflammatory Activity: The anti-inflammatory effects of this compound analogues could be attributed to the inhibition of pro-inflammatory enzymes like COX-1 and COX-2. This would lead to a reduction in the production of prostaglandins, which are key mediators of inflammation. Additionally, the compound might suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), by modulating inflammatory signaling pathways like NF-κB.
Table 2: Potential Mechanisms of Action for this compound Analogues
| Biological Activity | Potential Mechanism of Action | Key Molecular Targets/Pathways |
| Antimicrobial | Disruption of cell membrane integrity; Inhibition of essential enzymes | Microbial cell wall, DNA gyrase, Topoisomerase IV |
| Anticancer | Induction of apoptosis; Cell cycle arrest; Inhibition of signaling pathways | Caspases, Cyclin-dependent kinases, Protein kinases |
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes; Suppression of cytokine production | COX-1, COX-2, NF-κB, TNF-α, Interleukins |
It is important to emphasize that these are potential mechanisms based on the activities of related compounds. Rigorous experimental studies are required to definitively elucidate the specific molecular interactions and mechanisms of action of this compound.
Applications in Chemical Synthesis and Chemical Biology Research
6-Chloro-1H-Isochromen-1-one as a Key Intermediate in Organic Synthesis
This compound serves as a pivotal intermediate in the synthesis of more complex molecular architectures. The isocoumarin (B1212949) nucleus itself is a precursor for various heterocyclic compounds, and the presence of a chlorine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions or nucleophilic substitution, although the latter is less common on an aromatic ring without strong activation.
The primary utility of this compound as an intermediate lies in its capacity to be transformed into a variety of 3-substituted and 4-substituted isocoumarins. These reactions often proceed via activation of the positions on the lactone ring. For instance, metal-catalyzed cross-coupling reactions can be employed to introduce aryl, alkyl, or other groups, leading to a diverse range of derivatives.
A notable synthetic application involves its use in domino reactions, where multiple bonds are formed in a single operation. For example, a novel metal-free synthesis of various 3-substituted isocoumarins was developed using a sequential O-acylation/intramolecular Wittig reaction. In this process, a (2-carboxybenzyl)triphenylphosphonium bromide salt, which can be derived from a precursor related to the isochromenone structure, reacts with various acid chlorides. This methodology demonstrates high functional group tolerance and provides access to a wide array of isocoumarin derivatives in excellent yields. The 6-chloro variant is particularly useful in this context, as the chloro group remains intact and is available for subsequent transformations, thus enhancing the molecular diversity achievable from a single intermediate.
Furthermore, the isocoumarin core can be converted into other important scaffolds like isoquinolones. This transformation typically involves the reaction of the isocoumarin with an amine source, replacing the ring oxygen with a nitrogen atom. The 6-chloro substituent often influences the reactivity and properties of the resulting isoquinolone, making it a valuable starting material for compounds with potential biological activity.
Development of New Chemical Scaffolds and Libraries
In modern drug discovery, the creation of chemical libraries—large collections of structurally related compounds—is essential for identifying new lead molecules. Combinatorial chemistry is a key strategy for the rapid synthesis of such libraries. The concept relies on a central core structure, or scaffold, to which various "building blocks" are systematically attached.
This compound is an excellent candidate for a core scaffold in library synthesis due to several key features:
Structural Rigidity: The fused bicyclic system provides a defined three-dimensional shape, which can be advantageous for specific binding to biological targets.
Multiple Points for Diversification: The isocoumarin ring system has several positions (e.g., C-3, C-4, C-7, C-8) where different substituents can be introduced. The chlorine at C-6 also serves as a potential site for modification.
Synthetic Accessibility: The isocoumarin core can be synthesized through various established methods, allowing for the preparation of the initial scaffold.
A library based on the this compound scaffold can be generated by applying a series of parallel or split-and-pool synthesis techniques. For example, a diverse set of building blocks can be introduced at the C-3 position through palladium-catalyzed coupling reactions or condensation reactions. Subsequent modifications could then be made at other positions, rapidly generating a large number of unique derivatives. This approach allows for the systematic exploration of the chemical space around the isocoumarin core, increasing the probability of discovering compounds with desired biological or material properties. The use of a common scaffold ensures that the library members share core structural features while displaying a wide range of functional and steric diversity.
Use in Materials Science Research (e.g., Fluorescent Materials)
Isocoumarin derivatives have attracted attention in materials science, particularly for their potential as organic light-emitting materials. The extended π-system of the isocoumarin core gives rise to intrinsic fluorescence, which can be tuned by the introduction of various substituents.
Recent research has focused on the synthesis and photophysical properties of 3-substituted isocoumarins, including derivatives of this compound. A study systematically investigated the fluorescence properties of these compounds and found that they exhibit good photoluminescence in solution with large Stokes shifts and notable absolute fluorescence quantum yields.
The introduction of different substituents at the 3-position of the this compound scaffold allows for the fine-tuning of its photophysical properties. For example, attaching aromatic or heteroaromatic rings can extend the π-conjugation, leading to shifts in the absorption and emission wavelengths. The electron-withdrawing nature of the chlorine atom at the 6-position can also influence the electronic structure of the molecule and, consequently, its fluorescent behavior.
Below is a table summarizing the photophysical data for selected 6-chloro-3-substituted-1H-isochromen-1-one derivatives in a THF solution.
| Compound (Substituent at C-3) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF, %) |
|---|---|---|---|---|
| Thiophen-2-yl | 354 | 478 | 124 | 14.0 |
| Ethyl | 332 | 410 | 78 | 2.0 |
These findings highlight the potential of using this compound as a building block for creating novel fluorescent materials. The tunability of their emission color and quantum yield makes them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent labels.
Probes for Biological Systems and Chemical Biology Tools
Chemical probes are small molecules designed to interact with specific biological targets, allowing researchers to study and manipulate biological processes. The development of such probes is a cornerstone of chemical biology. An ideal chemical probe often possesses features such as high affinity, selectivity, and a reporter group (e.g., a fluorophore) for detection.
Given the inherent fluorescence of the isocoumarin scaffold, this compound and its derivatives are attractive starting points for the design of fluorescent probes. The core structure can serve as the fluorophore, while modifications can be made to introduce a "recognition element" that binds to a specific protein, enzyme, or other biomolecule.
The process of converting a fluorescent scaffold like this compound into a functional biological probe involves several key design principles:
Fluorophore Core: The 6-chloro-isochromenone moiety provides the fundamental fluorescent signal. Its photophysical properties, such as brightness (quantum yield) and emission wavelength, are critical for sensitive detection.
Recognition Element: A specific functional group or molecule that selectively binds to the biological target of interest must be attached to the scaffold. This could be an enzyme substrate, a ligand for a receptor, or a reactive group that covalently modifies a target protein.
Linker: A linker is often used to connect the fluorophore core to the recognition element, ensuring that neither part interferes with the function of the other.
For example, a derivative of this compound could be synthesized with a linker and a specific peptide sequence attached. If this peptide sequence is a substrate for a particular protease enzyme, the probe's fluorescence might be quenched in its intact state. Upon cleavage of the peptide by the enzyme, the fluorophore could be released, leading to a "turn-on" fluorescent signal. This would allow for the real-time monitoring of enzyme activity in cells or tissues. The versatility of the isocoumarin scaffold allows for the attachment of various recognition elements, opening up possibilities for creating a wide range of targeted probes for different biological systems.
Future Research Directions and Emerging Paradigms for 6 Chloro 1h Isochromen 1 One
Integration of Artificial Intelligence and Machine Learning in Design and Synthesis
Key Applications of AI/ML:
De Novo Design: Generative models can design novel isochromenone analogs with specific predicted activities by learning from existing chemical data. mdpi.com
Reaction Prediction and Optimization: ML algorithms can predict the most efficient reaction conditions (catalysts, solvents, temperature) to synthesize 6-chloro-1H-isochromen-1-one and its derivatives, thereby increasing yields and reducing waste. nih.govmit.eduresearchgate.net
Property Prediction: AI models can accurately forecast the physicochemical and biological properties of new derivatives, accelerating the identification of promising candidates for further study. nih.gov
Retrosynthesis Planning: Computer-aided synthesis planning tools can propose novel and efficient synthetic pathways to complex molecules based on the isochromenone scaffold. nih.govyoutube.com
| AI/ML Application Area | Potential Impact on this compound Research | Relevant Techniques |
| Ligand-Based Design | Generation of new derivatives with enhanced biological activity. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). mdpi.com |
| Synthesis Planning | Identification of efficient and novel synthetic routes. | Retrosynthesis prediction algorithms, reaction informatics. nih.govyoutube.com |
| Reaction Optimization | Maximizing yield and minimizing byproducts in synthesis. | Bayesian optimization, neural networks. researchgate.netnih.gov |
| Property Prediction | Screening virtual libraries for desired ADMET properties. | Quantitative Structure-Activity Relationship (QSAR), deep learning models. mdpi.comnih.gov |
Exploration of Novel Reaction Mechanisms and Catalytic Systems
The development of innovative catalytic systems is crucial for the efficient and stereoselective synthesis of isochromenone derivatives. Future work will likely focus on moving beyond traditional methods to explore more sophisticated and sustainable catalytic approaches.
Recent advancements in catalysis offer promising avenues for the synthesis of the isochromenone core. researchgate.net For instance, bimetallic relay catalytic systems, combining metals like rhodium with chiral Lewis acids (e.g., Fe(III) or Sc(III)), have proven highly effective in asymmetric cascade reactions to produce chiral isochromanones. nih.govrsc.org Similarly, gold(I)/chiral scandium(III) bimetallic systems have been used for the enantioselective synthesis of related isochroman (B46142) structures through cascade reactions. nih.gov The application of these advanced catalytic systems could provide stereocontrolled access to complex derivatives of this compound. Furthermore, organocatalysis, particularly using N-heterocyclic carbenes (NHCs), presents a powerful, metal-free alternative for constructing the C-O bonds within the isochromenone framework. researchgate.net
| Catalytic System | Description | Potential Advantage for Isochromenone Synthesis |
| Bimetallic Relay Catalysis | Utilizes two different metal catalysts (e.g., Rh(II) and Sc(III)) to perform sequential catalytic transformations in one pot. nih.govrsc.org | Enables asymmetric synthesis of complex, chiral isochromenone derivatives with high stereoselectivity. nih.gov |
| Au(I)/Chiral Sc(III) System | A cooperative catalytic system that can facilitate cascade reactions to build complex heterocyclic structures. nih.gov | Offers a pathway for enantioselective synthesis of related isochroman scaffolds, which could be adapted. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Organocatalysts that can activate substrates through polarity reversal (umpolung). researchgate.net | Provides a metal-free approach to C-O bond formation, enhancing the sustainability of the synthesis. researchgate.net |
| Enzyme-Photocatalyst Cooperativity | Combines the selectivity of enzymes with the reactivity of photocatalysis to drive novel transformations. ucsb.edu | Could enable the synthesis of novel isochromenone scaffolds through previously inaccessible reaction pathways. ucsb.edu |
Advanced Mechanistic Studies of Molecular Interactions
A deeper understanding of how this compound interacts with biological macromolecules at the molecular level is essential for its development in chemical biology and medicinal chemistry. Advanced computational and experimental techniques are key to elucidating these interactions.
Computational methods such as molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can provide detailed insights into the binding modes and affinity of isochromenone derivatives with their protein targets. mdpi.comnih.gov These techniques allow for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that govern molecular recognition. mdpi.comresearchgate.net By simulating the dynamic behavior of the ligand-protein complex over time, MD can reveal conformational changes and the stability of the binding interaction. mdpi.com This computational analysis can guide the rational design of more potent and selective analogs. nih.gov Advanced analytical tools, such as photoionization and photoelectron photoion coincidence spectroscopy, can also provide detailed mechanistic insights into catalytic reactions used for synthesis. rsc.orgnih.gov
Development of Complex Multicomponent Reactions Involving the Isochromenone Scaffold
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient strategy for building molecular complexity. researchgate.netnih.gov Developing MCRs that incorporate the this compound scaffold would enable the rapid generation of diverse libraries of compounds for biological screening. nih.govfrontiersin.org
The power of MCRs lies in their high atom economy, convergence, and operational simplicity, avoiding the need for isolating intermediates. nih.gov Future research could focus on designing novel MCRs where a precursor to the isochromenone ring is one of the components, allowing for the one-pot construction of the final complex molecule. Alternatively, this compound itself could be functionalized to act as a reactive component in a subsequent MCR, leading to a diverse array of fused or decorated heterocyclic systems. nih.gov This strategy aligns with the principles of diversity-oriented synthesis, aiming to explore a broad chemical space for new biological functions. ucsb.edu
Expansion into New Areas of Chemical Biology Research
The unique structure of this compound makes it an attractive scaffold for exploration in new frontiers of chemical biology. nih.govamanote.com This field utilizes small molecules to study and manipulate biological systems, and the isochromenone core can serve as a versatile starting point for creating novel chemical tools and probes. nih.govnih.gov
Potential new applications include:
Chemical Probes: By attaching fluorescent tags or reactive groups, this compound derivatives could be transformed into chemical probes to identify and study new biological targets.
Diversity-Oriented Synthesis (DOS): The isochromenone scaffold can be used in DOS campaigns to generate large libraries of structurally diverse molecules. ucsb.edu Screening these libraries against various biological targets could uncover new therapeutic leads. nih.gov
Photoswitchable Molecules: Incorporation of photoswitchable moieties, such as azobenzenes, could allow for the reversible control of the biological activity of isochromenone derivatives with light, offering high spatiotemporal precision in biological studies. unito.it
Riboswitch Ligands: The isochromenone structure could be explored for its ability to bind to riboswitches, which are RNA elements that regulate gene expression, opening up new avenues for antibiotic development or synthetic biology applications. dntb.gov.ua
The continued exploration of this compound and its analogs within the context of emerging chemical biology will likely reveal novel functions and applications. rsc.org
Q & A
Basic: What synthetic routes are commonly employed for 6-chloro-1H-isochromen-1-one, and what are their key optimization challenges?
Answer:
Synthesis typically involves cyclization of chlorinated precursors. For example, a Friedel-Crafts acylation followed by intramolecular lactonization under acidic conditions can yield the isochromenone core. Chlorination may be achieved using reagents like SOCl₂ or PCl₃, requiring careful control of stoichiometry to avoid over-chlorination. Key challenges include regioselectivity (ensuring chlorine incorporation at the 6-position) and minimizing side reactions (e.g., dimerization). Reaction monitoring via TLC and intermediate purification by column chromatography are critical .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies characteristic peaks: a deshielded carbonyl carbon (~160–170 ppm) and aromatic protons split by the chlorine substituent (e.g., H-5 and H-7 as doublets).
- X-ray crystallography : SHELXL refinement ( ) resolves bond lengths and angles, confirming the chloro-substitution position. Data collection at low temperatures (e.g., 100 K) improves resolution.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₈H₅ClO₂).
Cross-validation of spectral data with computational predictions (e.g., DFT calculations) enhances reliability .
Advanced: How can researchers design experiments to investigate the reactivity of this compound under nucleophilic or electrophilic conditions?
Answer:
- Factorial design : Vary solvents (polar vs. nonpolar), temperatures, and catalysts to assess reaction pathways. For example, nucleophilic attack at the carbonyl group can be tested using Grignard reagents, while electrophilic substitution at the aromatic ring may involve nitration or sulfonation.
- Kinetic studies : Use in situ IR or UV-Vis spectroscopy to track intermediate formation.
- Control experiments : Include deuterated analogs to probe isotope effects or steric hindrance. Systematic documentation of conditions and outcomes aligns with SC.912.N.1.1 standards for hypothesis-driven investigation .
Advanced: How should researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?
Answer:
- Validation steps : Re-examine experimental conditions (e.g., solvent polarity affecting NMR shifts) and computational parameters (basis set selection in DFT).
- Dynamic effects : Consider temperature-dependent conformational changes (e.g., ring puckering) not captured in static models.
- Refinement tools : Use SHELXL’s TWIN and HKLF5 commands to handle twinned crystals or disordered atoms, which may explain crystallographic anomalies .
Advanced: What statistical frameworks are appropriate for analyzing biological activity data involving this compound derivatives?
Answer:
- Dose-response curves : Calculate IC₅₀/EC₅₀ values using nonlinear regression (e.g., four-parameter logistic model).
- Multiplicity adjustments : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) when comparing multiple derivatives.
- Outlier detection : Use Grubbs’ test to identify anomalous data points in replicate assays.
Detailed protocols for pharmacological testing, including positive/negative controls, are outlined in medicinal chemistry guidelines .
Advanced: How can researchers formulate hypotheses about the environmental stability or degradation pathways of this compound?
Answer:
- Accelerated degradation studies : Expose the compound to UV light, varying pH, or oxidizing agents (e.g., H₂O₂). Monitor degradation products via LC-MS.
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing chloro group) with half-life predictions.
- Ecotoxicity assays : Use Daphnia magna or algal models to assess bioaccumulation potential.
Methodological rigor aligns with FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis development .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent inhalation/contact.
- Waste disposal : Chlorinated organic waste must be segregated and treated via incineration.
- Emergency procedures : Neutralize spills with sodium bicarbonate and consult SDS for first-aid measures. Safety guidelines emphasize pre-experiment risk assessments .
Advanced: How can researchers integrate computational chemistry (e.g., DFT, MD simulations) with experimental data to predict novel derivatives?
Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps).
- Docking studies : Screen derivatives against target proteins (e.g., enzymes) using AutoDock Vina.
- Validation : Compare simulated IR spectra with experimental data to refine force fields.
This approach aligns with Research Chemistry Honors curricula emphasizing technology-driven data analysis .
Basic: What are the solubility and stability profiles of this compound in common solvents?
Answer:
- Solubility : Moderately soluble in DCM and THF; poorly soluble in water. Conduct saturation shake-flask experiments with HPLC quantification.
- Stability : Susceptible to hydrolysis in aqueous basic conditions. Store under inert atmosphere at –20°C.
- Accelerated stability testing : Use Arrhenius equation to extrapolate shelf-life from elevated temperature studies .
Advanced: How can researchers address low crystallinity issues during X-ray structure determination of this compound?
Answer:
- Crystallization optimization : Screen solvents (e.g., EtOAc/hexane) via vapor diffusion. Add seeding crystals to induce nucleation.
- Data collection strategies : Use synchrotron radiation for weak diffractors. SHELXD’s dual-space algorithm aids in solving partial structures .
- Alternative methods : If crystals remain elusive, employ microED or powder XRD with Rietveld refinement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
